GST Inhibitor-2 (Ethacrynic acid))

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:  S527494
  • CAS No.:  58-54-8
  • Molecular Formula:  C13H12Cl2O4
  • Molecular Weight:  303.13 g/mol
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CAS Number

58-54-8

Product Name

GST Inhibitor-2 (Ethacrynic acid))

IUPAC Name

2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid

Molecular Formula

C13H12Cl2O4

Molecular Weight

303.13 g/mol

Appearance

Solid powder

InChI

InChI=1S/C13H12Cl2O4/c1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17/h4-5H,2-3,6H2,1H3,(H,16,17)

InChI Key

AVOLMBLBETYQHX-UHFFFAOYSA-N

SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl

Melting Point

252 °F (NTP, 1992)
118.5-120.5
122.5 °C
121-122 °C
122.5°C

Solubility

less than 1 mg/mL at 75° F (NTP, 1992)
Sparingly soluble in water, aq acids; soluble in chloroform
Very slightly soluble in water but soluble in most organic solvents such as alcohols, chloroform, and benzene
1.94e-02 g/L

Synonyms

2-[2,3-Dichloro-4-(2-methylene-1-oxobutyl)phenoxy]acetic Acid; [4-(2-Methylenebutyryl)-2,3-dichlorophenoxy]acetic Acid; Crinuril; Edecril; Edecrin; Edecrina; Endecril; Etacrynic acid; Etakrinic acid; Hidromedin; Hydromedin; MK 595; Mingit; NSC 624008

Shell Life

Solns at pH 7 at 25 °C stable for short periods of time. Stability decreased with an incr in pH, temp and time. /sodium salt/
This compound is stable under normal laboratory conditions.

Related CAS

6500-81-8 (hydrochloride salt)

Drug Indication

For the treatment of high blood pressure and edema caused by diseases like congestive heart failure, liver failure, and kidney failure.
FDA Label

Canonical SMILES

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl

Therapeutic Uses

Diuretics
A major use of loop diuretics is in the treatment of acute pulmonary edema. A rapid incr in venous capacitance in conjunction with a brisk natriuresis reduces left ventricular filling pressures and thereby rapidly relieves pulmonary edema. Loop diuretics also are widely used for the treatment of chronic congestive heart failure when diminution of extracellular fluid volume is desirable to minimize venous and pulmonary congestion. Diuretics are widely used for the treatment of hypertension, and controlled clinical trials demonstrating reduced morbidity and mortality have been conducted with Na+-Cl- symport (thiazides and thiazide-like diuretics), but not Na+-K+-2Cl- symport, inhibitors. Nonetheless, Na+-K+-2Cl- symport inhibitors appear to lower blood pressure as effectively as Na+-Cl- symport inhibitors while causing smaller perturbations in the lipid profile. /Loop diuretics/
The edema of nephrotic syndrome often is refractory to other classes of diuretics, and loop diuretics often are the only drugs capable of reducing the massive edema associated with this renal disease. Loop diuretics also are employed in the treatment of edema and ascites of liver cirrhosis; however, care must be taken not to induce encephalopathy or hepatorenal syndrome. In patients with a drug overdose, loop diuretics can be used to induce a forced diuresis to facilitate more rapid renal elimination of the offending drug. /Loop diuretics/
Loop diuretics- combined with isotonic saline admin to prevent volume depletion- are used to treat hypercalcemia. Loop diuretics interfere with the kidney's ability to produce a concentrated urine. Consequently, loop diuretics combined with hypertonic saline are useful for the treatment of life-threatening hyponatremia. /Loop diuretics/
Loop diuretics also are used to treat edema associated with chronic renal insufficiency. However, animal studies have demonstrated that loop diuretics incr P(GC) by activating the renin-angiotensin system, an effect that could accelerate renal injury. Most patients with /(acute renal failure)/ ARF receive a trial dose of a loop diuretic in an attempt to convert oliguric ARF to nonoliguric ARF. However, there is no evidence that loop diuretics prevent ATN or improve outcome in patients with ARF. /Loop diuretics/
Medication (Vet): Has been suggested in cases of ascites refractory to other therapy.
Therap Cat (Vet): Diuretic.
Exptl use: Effects of ethacrynic acid (ETA) upon pendular rotation nystagmus and paralytic nystagmus was examined using guinea pigs. Ethacrynic acid (100 mg/kg reduced these nystagmus but 30 mg/kg had no effect.
Ethacrynic acid is only alternative for patients with allergy to thiazide and sulfur-containing diuretics.
Ethacrynic acid is indicated in the short-term management of ascites due to malignancy, idiopathic edema, and lymphedema; and in the short-term management of hospitalized pediatric patients with congenital heart disease or nephrotic syndrome.

Pharmacology

Ethacrynic acid is a monosulfonamyl loop or high ceiling diuretic. Ethacrynic acid acts on the ascending limb of the loop of Henle and on the proximal and distal tubules. Urinary output is usually dose dependent and related to the magnitude of fluid accumulation. Water and electrolyte excretion may be increased several times over that observed with thiazide diuretics, since ethacrynic acid inhibits reabsorption of a much greater proportion of filtered sodium than most other diuretic agents. Therefore, ethacrynic acid is effective in many patients who have significant degrees of renal insufficiency. Ethacrynic acid has little or no effect on glomerular filtration or on renal blood flow, except following pronounced reductions in plasma volume when associated with rapid diuresis.
Ethacrynic Acid is an unsaturated ketone derivative of aryloxyacetic acid without a sulfonamide substituent belonging to the class of loop diuretics. Ethacrynic acid is extensively bound to plasma proteins; both ethacrynic acid in its unchanged form as well as its metabolites are excreted in bile and urine.

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

C - Cardiovascular system
C03 - Diuretics
C03C - High-ceiling diuretics
C03CC - Aryloxyacetic acid derivatives
C03CC01 - Etacrynic acid

Mechanism of Action

Ethacrynic acid inhibits symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules. This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid. Diuretics also lower blood pressure initially by reducing plasma and extracellular fluid volume; cardiac output also decreases, explaining its antihypertensive action. Eventually, cardiac output returns to normal with an accompanying decrease in peripheral resistance. Its mode of action does not involve carbonic anhydrase inhibition.
Optimal diuretic activity depends on at least 2 structural requirements: (1) methylene and adjacent ketone groups capable of reacting with sulfhydryl radicals of presumed receptor, and (2) substituents on aromatic nucleus.
In vitro, ethacrynic acid inhibits the active transport of chloride in the lumen of the ascending limb of the loop of Henle, thereby diminishing reabsorption of sodium and chloride at that site. Because this inhibition occurred with lower concns of ethacrynic acid in the presence of cysteine, it has been proposed that the ethacrynate-cysteine metabolite is the most active form of the drug. The drug increases potassium excretion in the distal renal tubule. Ethacrynic acid does not inhibit carbonic anhydrase, and it is not an aldosterone antagonist. Aldosterone secretion may incr during therapy with the drug and may contribute to the hypokalemia caused by ethacrynic acid.
...IRREVERSIBLY COMBINES WITH 2 THIOL GROUPS OF GLYCERALDEHYDE 3-PHOSPHATE DEHYDROGENASE, THUS INACTIVATING THE ENZYME. HOWEVER, IT IS NOT POSSIBLE TO ATTRIBUTE DIURETIC ACTION TO THIS TYPE OF BIOCHEMICAL REACTION...

MeSH Tree

Chemicals and Drugs Category
Organic Chemicals
Carboxylic Acids
Acids, Acyclic
Acetates
Glycolates
Phenoxyacetates

ChEBI Ontology

chemical entity
molecular entity
main group molecular entity
p-block molecular entity
carbon group molecular entity
organic molecular entity
organic acid
carboxylic acid
monocarboxylic acid

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC12
SLC12A2 (NKCC1) [HSA:6558] [KO:K10951]

Physical Description

Ethacrynic acid is a white solid. (NTP, 1992)
Solid

Pictograms

Irritant

Other CAS

58-54-8

Colorform

Crystals
White, or practically white, crystalline powde

Articles

Title: Bis-conjugation of Bioactive Molecules to Cisplatin-like Complexes through (2,2'-Bipyridine)-4,4'-Dicarboxylic Acid with Optimal Cytotoxicity Profile Provided by the Combination Ethacrynic Acid/Flurbiprofen
Journal name: Chemistry
Journal date: 2020 Dec 23;26(72):17525-17535.
Doi: 10.1002/chem.202003199.
Author: Lorenzo Biancalana
Lucinda K Batchelor
Sarah A P Pereira
Po-Jen Tseng
Stefano Zacchini
Guido Pampaloni
Lúcia M F S Saraiva
Paul J Dyson
Fabio Marchetti
Abstract: A facile route to Pt
complexes doubly functionalized with bioactive molecules through a bipyridine-type ligand is described. Initially, ligands L
(containing two ethacrynic acid units), L
(ethacrynic acid+flurbiprofen) and L
(ethacrynic acid+biotin) were obtained in moderate to good yields from 2,2'-bipyridine-4,4'-dicarboxylic acid. Subsequent reaction of the ligands with [PtCl
(DMSO)
] afforded complexes [PtCl
(L
)] (2), [PtCl
)] (3) and [PtCl
)] (4) in high yields. All compounds were fully characterized by analytical and spectroscopic methods. Complexes 2-4 are highly stable in water/DMSO solution at 37 °C after 72 h, whereas progressive release of the bioactive fragments was detected in a cell culture medium. The compounds were assessed for their in vitro antiproliferative activity towards tumorigenic A2780, A2780cisR and Y79 cells and non-tumourigenic HEK293 cells. In particular, the combination of ethacrynic acid and flurbiprofen in 3 overcomes cisplatin-based resistance and provides strong cancer cell selectivity. Enzyme inhibition assays on human GST P1 and human COX-2 and cross-experiments with complex 1, analogous to 2-4 but lacking bio-groups, revealed a clear synergy between the Pt
frame and the bioactive organic components.


Title: Ethacrynic acid, a loop diuretic, suppresses epithelial-mesenchymal transition of A549 lung cancer cells via blocking of NDP-induced WNT signaling
Journal name: Biochem Pharmacol
Journal date: 2021 Jan;183:114339.
Doi: 10.1016/j.bcp.2020.114339.
Author: Lu Yu
Hyun Ji Kim
Mi Kyung Park
Hyun Jung Byun
Eun Ji Kim
Boram Kim
Minh Tuan Nguyen
Ji Hyun Kim
Gyeoung Jin Kang
Ho Lee
Soo Youl Kim
Seung Bae Rho
Chang Hoon Lee
Abstract: Lung cancer is one of the leading causes of death in cancer patients. Epithelial-mesenchymal transition (EMT) plays an important role in lung cancer progression. Therefore, for lung cancer treatment, it is crucial to find substances that inhibit EMT. Ethacrynic acid (ECA) is a diuretic that inhibits cellular ion flux and exerts anticancer effects. However, the effects of ECA on EMT in lung cancer remain unclear. We examined the effects of ECA on sphingosylphosphorylcholine (SPC) or TGF-β1-induced EMT process in A549 and H1299 cells via reverse transcription polymerase chain reaction and Western blotting. We found that ECA inhibited SPC-induced EMT and SPC-induced WNT signalling in EMT. We observed that SPC induces the expression of NDP [Norrie disease protein] and WNT-2, whereas ECA suppressed their expression. SPC-induced WNT activation, EMT, migration, and invasion were suppressed by NDP small-interfering RNA (siNDP), but NDP overexpression (pNDP) enhanced these events in A549 and H1299 cells. Accordingly, NDP expression may influence lung cancer prognosis. In summary, our results revealed that ECA inhibited SPC or TGF-β1-induced EMT in A549 and H1299 lung cancer cells by downregulating NDP expression and inhibiting WNT activation. Therefore, ECA might be a new drug candidate for lung cancer treatment.


Title: Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases
Journal name: J Vis Exp
Journal date: 2020 Oct 10;(164).
Doi: 10.3791/61347.
Author: Shannon K D Robin
Marc Ansari
Chakradhara Rao S Uppugunduri
Abstract: Glutathione S-transferases (GSTs) are metabolic enzymes responsible for the elimination of endogenous or exogenous electrophilic compounds by glutathione (GSH) conjugation. In addition, GSTs are regulators of mitogen-activated protein kinases (MAPKs) involved in apoptotic pathways. Overexpression of GSTs is correlated with decreased therapeutic efficacy among patients undergoing chemotherapy with electrophilic alkylating agents. Using GST inhibitors may be a potential solution to reverse this tendency and augment treatment potency. Achieving this goal requires the discovery of such compounds, with an accurate, quick, and easy enzyme assay. A spectrophotometric protocol using 1-chloro-2,4-dinitrobenzene (CDNB) as the substrate is the most employed method in the literature. However, already described GST inhibition experiments do not provide a protocol detailing each stage of an optimal inhibition assay, such as the measurement of the Michaelis-Menten constant (Km) for CDNB or indication of the employed enzyme concentration, crucial parameters to assess the inhibition potency of a tested compound. Hence, with this protocol, we describe each step of an optimized spectrophotometric GST enzyme assay, to screen libraries of potential inhibitors. We explain the calculation of both the half-maximal inhibitory concentration (IC50) and the constant of inhibition (Ki)-two characteristics used to measure the potency of an enzyme inhibitor. The method described can be implemented using a pool of GSTs extracted from cells or pure recombinant human GSTs, namely GST alpha 1 (GSTA1), GST mu 1 (GSTM1) or GST pi 1 (GSTP1). However, this protocol cannot be applied to GST theta 1 (GSTT1), as CDNB is not a substrate for this isoform. This method was used to test the inhibition potency of curcumin using GSTs from equine liver. Curcumin is a molecule exhibiting anti-cancer properties and showed affinity towards GST isoforms after in silico docking predictions. We demonstrated that curcumin is a potent competitive GST inhibitor, with an IC50 of 31.6 ± 3.6 µM and a Ki of 23.2 ± 3.2 µM. Curcumin has potential to be combined with electrophilic chemotherapy medication to improve its efficacy.


Title: An Ethacrynic Acid-Brominated BODIPY Photosensitizer (EA-BPS) Construct Enhances the Lethality of Reactive Oxygen Species in Hypoxic Tumor-Targeted Photodynamic Therapy
Journal name: Angew Chem Int Ed Engl
Journal date: 2021 Feb 8;60(6):3196-3204.
Doi: 10.1002/anie.202012687.
Author: Miae Won
Seyoung Koo
Hao Li
Jonathan L Sessler
Jin Yong Lee
Amit Sharma
Jong Seung Kim
Abstract: Despite being a clinically approved intervention for cancer, photodynamic therapy (PDT) still suffers from limitations. Prime among these is a therapeutic response that is mostly oxygen dependent. This limits the utility of PDT in treating hypoxic tumors since lower levels of cytotoxic reactive oxygen species (ROS) are generated in regions of low oxygen tension. Glutathione-pi (GST-pi) is a key enzyme that militates against ROS-mediated apoptosis. We report herein a new construct, EA-BPS, that contains both a brominated BODIPY photosensitizer (BPS) and an ethacrynic acid (EA) GST-pi inhibitor. Photoirradiation of EA-BPS induces a synergistic antitumor effect that results from the combination of ROS production and GST-pi inhibition. Relative to BPS alone, an enhanced cell-killing effect is seen under hypoxic conditions both in vitro and in vivo. We conclude that by making better use of the available oxygen in tumor environments, improved therapeutic PDT outcomes should be achievable even under hypoxic conditions.


Title: Systematic Search for SARS-CoV-2 Main Protease Inhibitors for Drug Repurposing: Ethacrynic Acid as a Potential Drug
Journal name: Viruses
Journal date: 2021 Jan 13;13(1):106.
Doi: 10.3390/v13010106.
Author: Camilla Isgrò
Anna Maria Sardanelli
Luigi Leonardo Palese
Abstract: In 2019 an outbreak occurred which resulted in a global pandemic. The causative agent has been identified in a virus belonging to the
family, similar to the agent of SARS, referred to as SARS-CoV-2. This epidemic spread rapidly globally with high morbidity and mortality. Although vaccine development is at a very advanced stage, there are currently no truly effective antiviral drugs to treat SARS-CoV-2 infection. In this study we present systematic and integrative antiviral drug repurposing effort aimed at identifying, among the drugs already authorized for clinical use, some active inhibitors of the SARS-CoV-2 main protease. The most important result of this analysis is the demonstration that ethacrynic acid, a powerful diuretic, is revealed to be an effective inhibitor of SARS-CoV-2 main protease. Even with all the necessary cautions, given the particular nature of this drug, these data can be the starting point for the development of an effective therapeutic strategy against SARS-CoV-2.


Title: Ethacrynic acid inhibits STAT3 activity through the modulation of SHP2 and PTP1B tyrosine phosphatases in DU145 prostate carcinoma cells
Journal name: Biochem Pharmacol
Journal date: 2020 May;175:113920.
Doi: 10.1016/j.bcp.2020.113920.
Author: Yu-Jin Lee
Harim Song
Yae Jin Yoon
Seung-Jin Park
Seon-Young Kim
Dong Cho Han
Byoung-Mog Kwon
Abstract: To identify signal transducer and activator of transcription factor 3 (STAT3) inhibitors, we generated STAT3-dependent gene expression signature by analyzing gene expression profiles of DU145 cancer cells treated with STAT3 inhibitor, piperlongumine and 2-hydroxycinnamaldehyde. Then we explored gene expression signature-based strategies using a connectivity map database and identified several STAT3 inhibitors, including ethacrynic acid (EA). EA is currently used as a diuretic drug. EA inhibited STAT3 activation in DU145 prostate cancer cells and consequently decreased the levels of STAT3 target genes such as cyclin A and MCL-1. Furthermore, EA treatment inhibited tumor growth in mice xenografted with DU145 cells and decreased p-STAT3 expression in tumor tissues. Knockdown of Src homology region 2 domain-containing phosphatase-2 (SHP2) or Protein tyrosine phosphatase 1B (PTP1B) gene expression by siRNA suppressed the ability of EA to inhibit STAT3 activation. When EA was combined with an activator of SHP2 or PTP1B, p-STAT3 expression was synergistically decreased; when EA was combined with an inhibitor of SHP2 or PTP1B, p-STAT3 expression was rescued. By using an affinity pulldown assay with biotinyl-EA, EA was shown to associate with SHP2 and PTP1B in vitro. Additionally, the drug affinity responsive target stability (DARTS) assay confirmed the direct binding of EA to SHP2 and PTP1B. SHP2 is activated by EA through active phosphorylation at Y580 and direct binding to SHP2. Collectively, our results suggest that EA inhibits STAT3 activity through the modulation of phosphatases such as SHP2 and PTP1B and may be a potential anticancer drug to target STAT3 in cancer progression.


Title: Synthesis and biological evaluation of ethacrynic acid derivatives bearing sulfonamides as potent anti-cancer agents
Journal name: Bioorg Med Chem Lett
Journal date: 2020 Oct 1;30(19):127426.
Doi: 10.1016/j.bmcl.2020.127426.
Author: Abdelmoula El Abbouchi
Nabil El Brahmi
Marie-Aude Hiebel
Jérôme Bignon
Gérald Guillaumet
Franck Suzenet
Saïd El Kazzouli
Abstract: A series of ethacrynic acid (2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid) (EA, Edecrin) containing sulfonamides linked via three types of linkers namely 1,2-ethylenediamine, piperazine and 4-aminopiperidine was synthesized and subsequently evaluated in vitro against HL60 and HCT116 cancer cell lines. All the EA analogs, excluding 6a and 6c, showed anti-proliferative activity with IC
in the micromolar range (less than 4 uM). Three derivatives 6b, 7b and 7e were selected for their interesting dual activity on HL60 cell line in order to be further evaluated against a panel of cancer cell lines (HCT116, A549, MCF7, PC3, U87-MG and SKOV3) as well as on MRC5 as a normal cell line. These compounds displayed IC
values in nanomolar range against A549, MCF7, PC3 and HCT116 cell lines, deducing the discovery that piperazine or 4-aminopiperidine is the linker's best choice to develop EA analogs with highly potent anti-proliferative activities own up to 24 nM. Besides, in terms of selectivity, those linkers are more suitable offering safety ratios of up to 63.8.


Title: [Ethacrynic acid inhibits airway smooth muscle contraction in mice]
Journal name: Sheng Li Xue Bao
Journal date: 2019 Dec 25;71(6):863-873.
Author: Xiao-Xue Zhao
Wei-Wei Chen
Yuan-Yuan Chen
Meng-Su Liu
Meng-Yue Li
Lei Cao
Qing-Hua Liu
Abstract: The aim of this study was to investigate the inhibitory effect and the underlying mechanism of ethacrynic acid (EA) on the contraction in mice. BL-420S force measuring system was used to measure the tension of mouse tracheal rings. The whole cell patch clamp technique was utilized to record the channel currents of airway smooth muscle (ASM) cells. The calcium imaging system was used to determine the intracellular Ca
concentration ([Ca
]
) in ASM cells. The results showed that EA significantly inhibited the high K
(80 mmol/L) and acetylcholine (ACh, 100 µmol/L)-induced contraction of mouse tracheal rings in a dose-dependent manner. The maximal relaxation percentages were (97.02 ± 1.56)% and (85.21 ± 0.03)%, and the median effective concentrations were (40.28 ± 2.20) μmol/L and (56.22 ± 7.62) μmol/L, respectively. EA decreased the K
and ACh-induced elevation of [Ca
from 0.40 ± 0.04 to 0.16 ± 0.01 and from 0.50 ± 0.01 to 0.39 ± 0.01, respectively. In addition, EA inhibited L-type voltage-dependent calcium channel (LVDCC) and store-operated calcium channel (SOCC) currents in ASM cells, and Ca
influx. Moreover, EA decreased the resistance of the respiratory system (Rrs) in vivo in mice. These results indicated that EA inhibits LVDCC and SOCC, which results in termination of Ca
influx and decreases of [Ca
, leading to relaxation of ASM. Taken together, EA might be a potential bronchodilator.
Doi:


Title: Potent inhibitors of equine steroid isomerase EcaGST A3-3
Journal name: PLoS One
Journal date: 2019 Mar 21;14(3):e0214160.
Doi: 10.1371/journal.pone.0214160.
Author: Helena Lindström
Aslam M A Mazari
Yaman Musdal
Bengt Mannervik
Abstract: Equine glutathione transferase A3-3 (EcaGST A3-3) belongs to the superfamily of detoxication enzymes found in all higher organisms. However, it is also the most efficient steroid double-bond isomerase known in mammals. Equus ferus caballus shares the steroidogenic pathway with Homo sapiens, which makes the horse a suitable animal model for investigations of human steroidogenesis. Inhibition of the enzyme has potential for treatment of steroid-hormone-dependent disorders. Screening of a library of FDA-approved drugs identified 16 out of 1040 compounds, which at 10 μM concentration afforded at least 50% inhibition of EcaGST A3-3. The most potent inhibitors, anthralin, sennoside A, tannic acid, and ethacrynic acid, were characterized by IC50 values in the submicromolar range when assayed with the natural substrate Δ5-androstene-3,17-dione.


Title: Mapping glutathione utilization in the developing zebrafish (Danio rerio) embryo
Journal name: Redox Biol
Journal date: 2019 Sep;26:101235.
Doi: 10.1016/j.redox.2019.101235.
Author: Archit Rastogi
Christopher W Clark
Sarah M Conlin
Sarah E Brown
Alicia R Timme-Laragy
Abstract: Glutathione (GSH), the most abundant vertebrate endogenous redox buffer, plays key roles in organogenesis and embryonic development, however, organ-specific GSH utilization during development remains understudied. Monochlorobimane (MCB), a dye conjugated with GSH by glutathione-s-transferase (GST) to form a fluorescent adduct, was used to visualize organ-specific GSH utilization in live developing zebrafish (Danio rerio) embryos. Embryos were incubated in 20 μM MCB for 1 h and imaged on an epifluorescence microscope. GSH conjugation with MCB was high during early organogenesis, decreasing as embryos aged. The heart had fluorescence 21-fold above autofluorescence at 24 hpf, dropping to 8.5-fold by 48 hpf; this increased again by 72 hpf to 23.5-fold, and stayed high till 96 hpf (18-fold). The brain had lower fluorescence (10-fold) at 24 and 48 hpf, steadily increasing to 30-fold by 96 hpf. The sensitivity and specificity of MCB staining was then tested with known GSH modulators. A 10-min treatment at 48 hpf with 750 μM tert-butylhydroperoxide, caused organ-specific reductions in staining, with the heart losing 30% fluorescence, and, the brain ventricle losing 47% fluorescence. A 24 h treatment from 24-48 hpf with 100 μM of N-Acetylcysteine (NAC) resulted in significantly increased fluorescence, with the brain ventricle and heart showing 312% and 240% increases respectively, these were abolished upon co-treatment with 5 μM BSO, an inhibitor of the enzyme that utilizes NAC to synthesize GSH. A 60 min 100 μM treatment with ethacrynic acid, a specific GST inhibitor, caused 30% reduction in fluorescence across all measured structures. MCB staining was then applied to test for GSH disruptions caused by the toxicants perfluorooctanesulfonic acid and mono-(2-ethyl-hexyl)phthalate; MCB fluorescence responded in a dose, structure and age-dependent manner. MCB staining is a robust, sensitive method to detect spatiotemporal changes in GSH utilization, and, can be applied to identify sensitive target tissues of toxicants.

Ethacrynic Acid is an unsaturated ketone derivative of aryloxyacetic acid without a sulfonamide substituent belonging to the class of loop diuretics. Ethacrynic acid is extensively bound to plasma proteins; both ethacrynic acid in its unchanged form as well as its metabolites are excreted in bile and urine.
Ethacrynic acid, also known as ethacrynate or edecrin, belongs to the class of organic compounds known as chlorophenoxyacetates. Chlorophenoxyacetates are compounds containing a phenoxyacetate that carries one or more chlorine atoms on the benzene ring. Ethacrynic acid is a drug which is used for the treatment of high blood pressure and edema caused by diseases like congestive heart failure, liver failure, and kidney failure. Ethacrynic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ethacrynic acid has been detected in multiple biofluids, such as urine and blood. Within the cell, ethacrynic acid is primarily located in the cytoplasm and membrane (predicted from logP). Ethacrynic acid can be converted into ethacrynic acid; which is mediated by the enzyme solute carrier family 22 member 6. In humans, ethacrynic acid is involved in the ethacrynic Acid action pathway.
Ethacrynic acid is a white solid. (NTP, 1992)

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